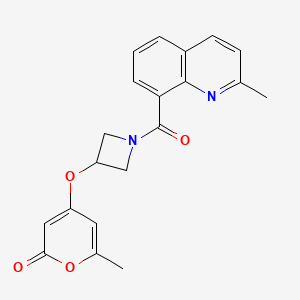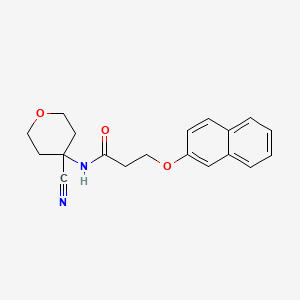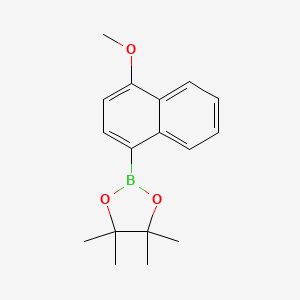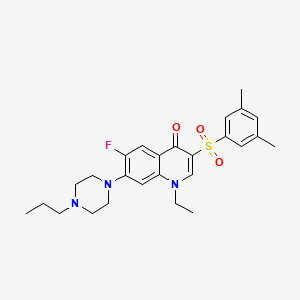
6-methyl-4-((1-(2-methylquinoline-8-carbonyl)azetidin-3-yl)oxy)-2H-pyran-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound 6-methyl-4-((1-(2-methylquinoline-8-carbonyl)azetidin-3-yl)oxy)-2H-pyran-2-one represents a structure of interest in the context of heterocyclic chemistry. Heterocyclic compounds, such as pyranones and quinolines, are crucial in the development of new pharmaceuticals, materials, and fine chemicals due to their diverse biological and chemical properties.
Synthesis Analysis
Although the exact synthesis details for this specific compound are not readily available, similar heterocyclic compounds like 4-methyl-2H-benzo[h]chromen-2-one and 6-methoxy-1,4-dihydroindeno[1,2-c]pyrazol derivatives have been synthesized through various methods, including palladium-catalyzed reactions and multi-component reactions. These processes typically involve the condensation of different precursors, including quinoline derivatives and suitable aldehydes or ketones, under specific conditions to obtain the desired heterocyclic framework (Pandey et al., 2012; Minegishi et al., 2015).
Scientific Research Applications
Synthesis and Analytical Studies
A novel compound with a complex structure related to the chemical of interest was synthesized and characterized using various spectro-analytical techniques. The study involved the synthesis of metal complexes with the compound and their characterization, providing insights into potential binding sites for metal ion coordination. Quantum chemical calculations were utilized to compute the energies of frontier orbitals, suggesting the compound's potential in forming metal complexes with pronounced antimicrobial activity, especially in mercury complexes (Jaheer et al., 2014).
Antimicrobial Screening
Compounds with a structure partially resembling the chemical were screened for their antimicrobial activity against various strains. The synthesized compounds displayed significant antibacterial activity, highlighting the potential of such chemicals in developing new antimicrobial agents (N. Desai & A. Dodiya, 2014).
Cancer Research
Another research direction involved the development of compounds for the treatment of ER+ breast cancer. A compound with a similar complex structure was identified as a potent selective estrogen receptor degrader and antagonist, showing promising pharmacological profiles for oral administration in cancer therapy (James S. Scott et al., 2020).
Heterocyclic Synthesis
Research on the synthesis of heterocyclic compounds involving structures related to the chemical of interest demonstrated the compound's role in creating new N,O-heterocyclic systems. These systems contain fused aza- and diazaphenanthrene moieties, showcasing the compound's utility in expanding the chemical space of heterocyclic chemistry (N. Kozlov et al., 2003).
Antioxidant Screening
The compound and its derivatives were evaluated for their antioxidant efficiency in lubricating greases, highlighting its potential application in industrial settings. The study explored the correlation between oxidation inhibition and quantum chemical parameters, suggesting its utility beyond biomedical applications (Modather F Hussein et al., 2016).
properties
IUPAC Name |
6-methyl-4-[1-(2-methylquinoline-8-carbonyl)azetidin-3-yl]oxypyran-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O4/c1-12-6-7-14-4-3-5-17(19(14)21-12)20(24)22-10-16(11-22)26-15-8-13(2)25-18(23)9-15/h3-9,16H,10-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNGHDYLZDIALGF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=CC=C2C(=O)N3CC(C3)OC4=CC(=O)OC(=C4)C)C=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 3-(3-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)ureido)propanoate](/img/structure/B2482490.png)

![3-Hydroxy-3-(thiophen-2-yl)-1-(o-tolyl)-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium bromide](/img/structure/B2482495.png)
![10-(4-bromobenzyl)-10H-pyrido[3,2-b][1,4]benzothiazine](/img/structure/B2482496.png)
![3-[2-(3,4-Dimethylphenyl)-1-[1-(furan-2-carbonyl)piperidin-4-yl]-4-oxoazetidin-3-yl]-1,3-thiazolidin-2-one](/img/structure/B2482498.png)

![Methyl 3-(4-methoxyanilino)-2-[(4-methoxybenzoyl)amino]acrylate](/img/structure/B2482500.png)
![1-(6-fluorobenzo[d]thiazol-2-yl)-4-(furan-2-carbonyl)-3-hydroxy-5-phenyl-1H-pyrrol-2(5H)-one](/img/structure/B2482501.png)
![6-(1-Adamantyl)-2-[(3-methylbenzyl)thio]nicotinonitrile](/img/structure/B2482503.png)

![Ethyl 2-[3-(4-methoxyphenyl)-6-oxopyridazin-1-yl]acetate](/img/structure/B2482507.png)

![4-(1-(2-(2,4-dimethylphenoxy)ethyl)-1H-benzo[d]imidazol-2-yl)-1-(p-tolyl)pyrrolidin-2-one](/img/structure/B2482509.png)